Cas no 13752-97-1 (3-[2-(2-methoxyethoxy)ethoxy]prop-1-ene)

3-[2-(2-methoxyethoxy)ethoxy]prop-1-ene structure
13752-97-1 structure
Product Name:3-[2-(2-methoxyethoxy)ethoxy]prop-1-ene
N.o CAS:13752-97-1
MF:C8H16O3
MW:160.210843086243
MDL:MFCD26408099
CID:1252238
PubChem ID:547704
Update Time:2025-08-03

3-[2-(2-methoxyethoxy)ethoxy]prop-1-ene Propriedades químicas e físicas

Nomes e Identificadores

    • 3-[2-(2-methoxyethoxy)ethoxy]prop-1-ene
    • AC1LC4IB
    • CTK0F3514
    • 1-Allyloxy-2-(2'-methoxyethoxy)-ethane
    • 1-Allyloxy-2-(2'-methoxyethoxy) ethane
    • 3-&lt
    • 2-(2-Methoxyethoxy)ethoxy&gt
    • propen
    • 4,7,10-trioxaundec-1-ene
    • 4,7,10-undec-1-ene
    • 3-[2-(2-Methoxyethoxy)ethoxy]-1-propene
    • diethylene glycol allyl methyl ether
    • 3-(2-(2-methoxyethoxy)-ethoxy)-propene
    • 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-
    • Allyloxy(diethylene oxide), methyl ether, tech-95
    • 3-< 2-(2-Methoxyethoxy)ethoxy> propen
    • Allyloxy(diethylene oxide), methyl ether, 95%
    • 3-(2-(2-Methoxyethoxy)ethoxy)prop-1-ene
    • SCHEMBL145456
    • 13752-97-1
    • 3-[2-(2-Methoxyethoxy)ethoxy]-1-propene #
    • 1-METHOXY-2-[2-(PROP-2-EN-1-YLOXY)ETHOXY]ETHANE
    • DTXSID10338220
    • NS00095795
    • MDL: MFCD26408099
    • Inchi: 1S/C8H16O3/c1-3-4-10-7-8-11-6-5-9-2/h3H,1,4-8H2,2H3
    • Chave InChI: YTTILRPAYBZIKQ-UHFFFAOYSA-N
    • SMILES: O(CCOC)CCOCC=C

Propriedades Computadas

  • Massa Exacta: 160.109944368g/mol
  • Massa monoisotópica: 160.109944368g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 83.4
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.4
  • Superfície polar topológica: 27.7Ų

3-[2-(2-methoxyethoxy)ethoxy]prop-1-ene Preçomais >>

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